4-Fluoro-2,3-dihydrobenzofuran
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Overview
Description
4-Fluoro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. The addition of a fluorine atom at the 4-position of the benzofuran ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3-dihydrobenzofuran typically begins with 4-fluoro-3-methylphenol as the starting material. The process involves several steps, including bromination, O-alkylation, cyclization, and reduction. For instance, one method involves the bromination of 4-fluoro-3-methylphenol, followed by O-alkylation to form an intermediate, which is then cyclized to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
4-Fluoro-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4-Fluoro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Fluoro-2,3-dihydrobenzofuran: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and applications
Uniqueness
4-Fluoro-2,3-dihydrobenzofuran is unique due to the presence of the fluorine atom at the 4-position, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C8H7FO |
---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H7FO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 |
InChI Key |
HCBQXDCGBLXQST-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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